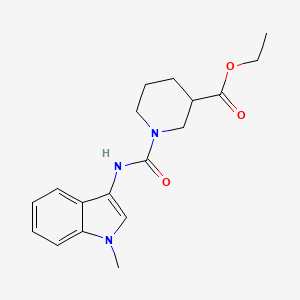

ethyl 1-((1-methyl-1H-indol-3-yl)carbamoyl)piperidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 1-((1-methyl-1H-indol-3-yl)carbamoyl)piperidine-3-carboxylate is a useful research compound. Its molecular formula is C18H23N3O3 and its molecular weight is 329.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Applications

Ethyl 1-((1-methyl-1H-indol-3-yl)carbamoyl)piperidine-3-carboxylate is involved in various synthetic pathways, contributing to the development of functionalized compounds. For instance, this compound has been used in the [4 + 2] annulation reactions, demonstrating its utility as a synthon in creating highly functionalized tetrahydropyridines with excellent yields and complete regioselectivity. Such synthetic versatility underpins its significance in organic chemistry, facilitating the exploration and creation of novel compounds with potential applications across diverse scientific domains (Zhu, Lan, & Kwon, 2003).

Catalytic Properties

The compound's reactive nature enables it to behave as an alkylating agent, engaging in reactions with nucleophiles like piperidine. This behavior is crucial for understanding its steric effects and the resulting reaction dynamics, which are essential for designing targeted synthetic strategies in medicinal chemistry and materials science (Deberly, Abenhaim, & Bourdais, 1975).

Allosteric Modulation Studies

In the realm of pharmacology, derivatives of this compound have been studied for their allosteric modulation capabilities, particularly at the cannabinoid CB1 receptor. Such studies are pivotal for drug discovery, offering insights into the design of new therapeutic agents that target the endocannabinoid system for conditions like pain, obesity, and neurological disorders (Price et al., 2005).

Biological Activities

Research has also extended into the synthesis of novel compounds derived from this compound, aiming to explore their biological activities. For example, derivatives have been synthesized and evaluated for their anticancer properties, contributing to the ongoing search for more effective and safer cancer treatments (Rehman et al., 2018).

Material Science Applications

In material science, the compound has facilitated the synthesis of organic probes for determining critical micelle concentrations of surfactants, illustrating its utility in studying surfactant behavior, which is vital for developing advanced materials and nanotechnology applications (Alsharif et al., 2018).

Mechanism of Action

Target of Action

The compound ethyl 1-((1-methyl-1H-indol-3-yl)carbamoyl)piperidine-3-carboxylate is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological changes . These changes depend on the specific derivative and its target.

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways. They have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by this compound would depend on its targets and mode of action.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the broad range of activities associated with indole derivatives, the effects could potentially be diverse .

Biochemical Analysis

Biochemical Properties

They have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Cellular Effects

Some indole derivatives have shown inhibitory activity against certain viruses . For instance, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

Molecular Mechanism

It is known that indole derivatives can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Properties

IUPAC Name |

ethyl 1-[(1-methylindol-3-yl)carbamoyl]piperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-3-24-17(22)13-7-6-10-21(11-13)18(23)19-15-12-20(2)16-9-5-4-8-14(15)16/h4-5,8-9,12-13H,3,6-7,10-11H2,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFAUHBTMLWRHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)NC2=CN(C3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-1-(3-fluorophenyl)-2-(2-hydroxy-2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2521208.png)

![tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate](/img/structure/B2521210.png)

![N-(2-fluorophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2521212.png)

![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2521214.png)

![N-(1-cyanocyclohexyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B2521223.png)

![[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2521231.png)